5α-アンドロスト-16-エン-3-オン

概要

説明

科学的研究の応用

Biological Role and Mechanism of Action

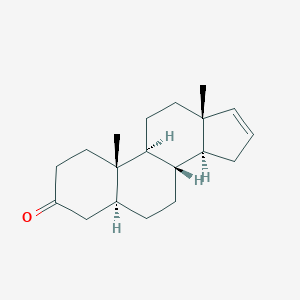

5alpha-Androst-16-en-3-one, commonly referred to as androstenone , is predominantly found in the saliva of male pigs and is known to influence reproductive behaviors in sows. It acts as a pheromone, triggering specific responses that facilitate mating behaviors. Research indicates that this compound binds to olfactory receptors in sows, leading to behavioral changes that enhance reproductive success.

Receptor Binding Studies

Studies have demonstrated that 5alpha-androst-16-en-3-one binds with high affinity to specific receptors in the olfactory mucosa of sows. The binding affinity constant (Ka) has been reported at approximately with a binding site concentration of about . This high affinity suggests that even low concentrations can elicit significant physiological responses.

Applications in Animal Behavior Studies

The study of 5alpha-androst-16-en-3-one extends beyond its role in swine reproduction. It has been utilized to investigate pheromonal communication in other species and its implications for social behavior.

Pheromonal Influence on Reproductive Behavior

Research has shown that exposure to androstenone can affect the pulsatile secretion of hormones such as luteinizing hormone (LH) in females, impacting reproductive cycles . This highlights the potential for using androstenone in managing breeding programs in livestock.

Implications for Human Health

While primarily studied in animals, the implications of 5alpha-androst-16-en-3-one extend to human health research, particularly concerning its effects on hormonal regulation and potential applications in understanding human pheromonal communication.

Hormonal Regulation

Studies suggest that androstenone may influence hormonal pathways in humans, although results are mixed regarding its effects on menstrual synchrony and olfactory sensitivity among women . Understanding these interactions could lead to insights into human reproductive health and social dynamics.

Methodological Approaches

Research on 5alpha-androst-16-en-3-one employs various methodologies, including:

- Binding Assays : To determine receptor affinities and specific binding characteristics.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For quantifying metabolites and studying biosynthesis pathways .

- Behavioral Studies : Assessing the impact of pheromones on animal behavior through controlled exposure experiments.

Case Studies and Research Findings

作用機序

5α-アンドロスタ-16-エン-3-オンの作用機序は、鼻腔内の特定の嗅覚受容体との相互作用を含みます。 豚では、鋤鼻器の受容体に結合し、雌の行動変化につながる神経シグナルの連鎖反応を引き起こします . ヒトでは、その影響はそれほどよくわかっていませんが、同様の嗅覚経路を通じて社会的および性的行動に影響を与えると考えられています .

類似の化合物:

5α-アンドロスタ-16-エン-3α-オール(アンドロステノール): この化合物は、ムスクのような臭いを持ち、雄豚の唾液中に見られるフェロモンでもあります.

5α-アンドロスタ-16-エン-3β-オール: 同様のフェロモン機能を持つ別の関連化合物.

独自性: 5α-アンドロスタ-16-エン-3-オンは、独特の尿のような臭い、および豚のフェロモンコミュニケーションにおける特定の役割のために独特です。 性的に興奮した雄豚の唾液中での高濃度は、雌の性周期行動に対する強力な刺激剤となります .

生化学分析

Biochemical Properties

5alpha-Androst-16-en-3-one is involved in several biochemical reactions, primarily as a pheromone. It interacts with various receptors and enzymes, influencing a wide array of biochemical processes. For instance, it binds to membrane-enriched fractions of olfactory epithelium in boars and rats, suggesting the presence of a glycoprotein binding protein . Additionally, it has been shown to affect oxytocin release in oestrous sows . These interactions highlight the compound’s role in modulating receptor activity and signal transduction pathways.

Cellular Effects

5alpha-Androst-16-en-3-one exerts several effects on different cell types and cellular processes. In pigs, it is known to stimulate oestrous behavior in females when exhaled by sexually excited boars . This compound influences cell signaling pathways, particularly those related to reproductive behavior. It also affects gene expression and cellular metabolism, as evidenced by its role in modulating oxytocin release . These cellular effects underscore the compound’s importance in reproductive and social behaviors.

Molecular Mechanism

At the molecular level, 5alpha-Androst-16-en-3-one exerts its effects through specific binding interactions with receptors and enzymes. Its unique molecular configuration, with a double bond at the 16th carbon position and a ketone group at the 3rd carbon, is crucial for these interactions . The compound modulates receptor activity and signal transduction pathways, influencing various biochemical processes. For example, it binds to olfactory receptors in the nasal epithelium, triggering a cascade of signaling events that lead to behavioral responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5alpha-Androst-16-en-3-one can vary over time. Studies have shown that its concentration in saliva can fluctuate based on seasonal variations in gonadal function . Additionally, the compound’s stability and degradation over time can impact its long-term effects on cellular function. For instance, higher concentrations of 5alpha-Androst-16-en-3-one have been observed during the mating season, correlating with increased sexual activity in boars .

Dosage Effects in Animal Models

The effects of 5alpha-Androst-16-en-3-one can vary with different dosages in animal models. In pigs, higher concentrations of the compound in saliva have been associated with more potent stimulation of oestrous behavior in females . Excessive doses may lead to adverse effects, such as altered meat quality and sensory properties in pork . These findings highlight the importance of dosage in determining the compound’s effects on animal behavior and physiology.

Metabolic Pathways

5alpha-Androst-16-en-3-one is involved in the steroidogenesis pathway, where it is synthesized and metabolized. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role as a pheromone also suggests its involvement in pathways related to chemical communication and signaling. Understanding these metabolic pathways is crucial for elucidating the compound’s broader biological functions.

Transport and Distribution

Within cells and tissues, 5alpha-Androst-16-en-3-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For example, its presence in boar saliva and human sweat indicates its distribution in exocrine glands, where it can be exhaled or secreted . These transport and distribution mechanisms are essential for the compound’s role in chemical communication.

Subcellular Localization

The subcellular localization of 5alpha-Androst-16-en-3-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with olfactory receptors in the nasal epithelium suggests its localization in sensory cells involved in detecting pheromones . Understanding its subcellular localization is key to elucidating its molecular mechanisms of action.

準備方法

合成経路と反応条件: 5α-アンドロスタ-16-エン-3-オンは、様々な化学プロセスによって合成することができます。 一般的な方法の1つは、トレポネーマ・デンティコラ由来の5α-レダクターゼを使用し、3-オキソ-4-エン構造を5α-レダクターゼ生成物に変換する方法です . この化合物は、ガスクロマトグラフィー質量分析(GC-MS)分析を使用して、様々な脂肪組織で定量することもできます .

工業生産方法: 工業環境では、5α-アンドロスタ-16-エン-3-オンは、しばしばバイオテクノロジーの方法によって製造されます。 たとえば、変換プロセスを促進する特定の微生物株を使用して、フィトステロールから誘導することができます .

化学反応の分析

反応の種類: 5α-アンドロスタ-16-エン-3-オンは、次のようないくつかの化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含み、様々な酸化生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を含み、化合物の還元形をもたらします。

置換: この反応は、1つの官能基を別の官能基で置換することを含み、置換誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)があります。

置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化物イオン、アミン)があります。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸をもたらし、還元はアルコールまたはアルカンをもたらす可能性があります。

4. 科学研究における用途

5α-アンドロスタ-16-エン-3-オンは、以下を含む幅広い科学研究用途を持っています。

化学: 検出および定量方法の開発のための分析化学における基準化合物として使用されます。

生物学: 動物の行動とコミュニケーションにおけるフェロモンとしての役割について研究されています。

医学: ヒトの生理機能への潜在的な影響と、特定の医学的状態における役割について研究されています。

類似化合物との比較

5A-androsta-16-ene-3α-ol (androstenol): This compound has a musk-like odor and is also a pheromone found in boar saliva.

5A-androsta-16-ene-3β-ol: Another related compound with similar pheromonal functions.

Uniqueness: 5A-androsta-16-ene-3-one is unique due to its distinct urine-like odor and its specific role in pheromonal communication in pigs. Its high concentration in the saliva of sexually excited boars makes it a potent stimulant for oestrous behavior in females .

生物活性

5alpha-Androst-16-en-3-one, commonly referred to as androstenone, is a steroidal compound that exhibits significant biological activity, particularly in the context of pheromonal signaling and neurosteroid function. This article delves into its biosynthesis, mechanisms of action, physiological effects, and implications in both human and animal studies, supported by relevant data tables and research findings.

Biosynthesis and Metabolism

Androstenone is synthesized primarily in the testes of males and can also be produced in the adrenal glands and ovaries. The biosynthetic pathway begins with pregnenolone, which is converted through several enzymatic steps involving CYP17A1 and 3β-hydroxysteroid dehydrogenase to produce androstadienol, which is subsequently converted into androstenone via 5α-reductase activity .

Table 1: Key Enzymatic Conversions in Androstenone Biosynthesis

| Precursor | Enzyme | Product |

|---|---|---|

| Pregnenolone | CYP17A1 | Androstadienol |

| Androstadienol | 5α-Reductase | Androstenone |

| Androstenone | 3α-Hydroxysteroid Dehydrogenase | Androstenol |

Androstenone functions as a pheromone and has been shown to modulate GABA(A) receptors, enhancing GABAergic neurotransmission. In vitro studies have demonstrated that androstenone acts as a positive allosteric modulator of these receptors, leading to increased inhibitory postsynaptic currents in neuronal cultures .

Neurosteroid Activity

Research indicates that androstenone enhances GABA-activated currents with an effective concentration (EC50) ranging from 0.4 µM to 1.4 µM depending on the cellular context . Additionally, systemic administration in animal models has shown anxiolytic effects, suggesting potential therapeutic applications in anxiety disorders.

Pheromonal Properties

Androstenone is recognized for its role as a pheromone in various species, influencing reproductive behaviors. In humans, it has been linked to menstrual synchrony among women living together, indicating its potential role in social and reproductive signaling .

Table 2: Pheromonal Effects of Androstenone

| Study Reference | Subject Type | Observed Effect |

|---|---|---|

| College Dormitory | Menstrual synchrony among roommates | |

| Mice | Anxiolytic-like effects in behavioral tests | |

| Pigs | Increased olfactory cilia activity |

Binding Affinity and Olfactory Perception

Studies have demonstrated high-affinity binding of androstenone to olfactory receptors in pigs, with binding constants indicating significant interaction with olfactory cilia . This suggests that androstenone may play a crucial role in olfactory-mediated behaviors related to mating and social interactions.

Table 3: Binding Characteristics of Androstenone

| Species | Binding Affinity (Ka) | Notes |

|---|---|---|

| Porcine | ~2 x 10^8 M^-1 | High specificity for olfactory receptors |

| Rat | ~25% of porcine binding | Lower sensitivity compared to pigs |

Case Studies and Research Findings

A comprehensive study involving over 800 participants from central Russia assessed the olfactory perception of androstenone. The results indicated that the ability to detect androstenone varied significantly among individuals, with implications for understanding human pheromone sensitivity .

特性

IUPAC Name |

(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMLYAGWXSTQI-QYXZOKGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040965 | |

| Record name | Androstenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

371.00 to 372.00 °C. @ 760.00 mm Hg | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18339-16-7 | |

| Record name | Androstenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18339-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-16-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androst-16-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5.ALPHA.-ANDROST-16-EN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD3D5941J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。